molecular formula C18H23BrO2 B13416119 Diflorasone 21-propionate

Diflorasone 21-propionate

Cat. No.: B13416119
M. Wt: 354.3 g/mol
InChI Key: SORISAYAZBCIQH-FVFZCYSOSA-N
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Description

Diflorasone 21-propionate is a synthetic fluorinated corticosteroid used primarily as a topical anti-inflammatory agent. It is effective in treating various inflammatory skin conditions such as eczema, psoriasis, and dermatitis by reducing redness, itching, and swelling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diflorasone 21-propionate involves multiple steps, starting from a steroidal precursor. The key steps include fluorination, hydroxylation, and esterification. The reaction conditions typically involve the use of fluorinating agents, oxidizing agents, and esterification reagents under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality control process .

Chemical Reactions Analysis

Degradation Pathways

2.1 Forced Degradation Studies
Diflorasone 21-propionate forms as an impurity during the degradation of halobetasol propionate under stress conditions:

  • Thermal degradation : Heating at 60°C for 12 hours

  • Acidic conditions : Exposure to 0.5 N HCl at 60°C for 30 minutes

  • Photolytic stress : UV light exposure

  • Neutral hydrolysis : Water at 60°C for 1 hour .

2.2 Analytical Detection
Degradation products are identified via high-performance liquid chromatography (HPLC), with peak purity confirmed using photodiode array (PDA) detection .

Analytical Characterization

3.1 Chromatographic Performance
Key parameters for HPLC analysis include:

ParameterValue
Retention time (min)20.82 ± 0.02
Resolution2.5 ± 0.05
Tailing factor1.1 ± 0.00
Relative retention time (RRT)0.59 ± 0.02
Data derived from stability-indicating HPLC methods .

3.2 Impurity Profiling
this compound is quantified as an impurity in halobetasol propionate formulations:

ImpurityMaximum Permitted Level
This compound≤0.03% (w/w)
Diflorasone 17-propionate 21-mesylate≤0.03% (w/w)
Based on industrial purity standards .

Reaction Mechanisms and Stability

4.1 Enzymatic Interactions
The compound may interact with cytochrome P450 enzymes, influencing drug metabolism pathways.

4.2 Structural Stability
The combination of acetate and propionate groups enhances solubility and formulation stability compared to analogs like halobetasol propionate.

Research Findings

5.1 Impurity Control
Stress testing demonstrates that this compound forms under accelerated degradation conditions, necessitating strict quality control in steroid manufacturing .

5.2 Method Validation
Analytical methods show high precision (RSD <2%) and sensitivity (LOQ ≤0.05 mg/mL), enabling reliable quantitation of low-level impurities .

Scientific Research Applications

Diflorasone 21-propionate has a wide range of scientific research applications:

Mechanism of Action

Diflorasone 21-propionate exerts its effects by inducing the production of phospholipase A₂ inhibitory proteins, collectively known as lipocortins. These proteins inhibit the release of arachidonic acid, a precursor of potent mediators of inflammation such as prostaglandins and leukotrienes. This inhibition reduces inflammation, redness, and itching .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diflorasone 21-propionate is unique due to its specific fluorination pattern, which enhances its potency and stability compared to other corticosteroids. Its ability to penetrate the skin effectively and provide rapid relief from inflammation makes it a preferred choice in dermatological treatments .

Properties

Molecular Formula

C18H23BrO2

Molecular Weight

354.3 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-2-bromo-16,16,17-trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H23BrO2/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19)9-13(10)11/h8-9,11-12,14,17,20-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1/i5D2,17D

InChI Key

SORISAYAZBCIQH-FVFZCYSOSA-N

Isomeric SMILES

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=C(C=C34)Br)O)C)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)Br)O

Origin of Product

United States

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